N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide: is a complex organic compound that features a combination of furan, thiophene, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the intermediate compounds, such as the furan and thiophene derivatives, followed by their coupling through a series of reactions including sulfonation and amination.
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Step 1: Synthesis of Furan and Thiophene Derivatives
Reagents: Furan, thiophene, and appropriate halogenating agents.
Conditions: Reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
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Step 2: Coupling Reaction
Reagents: The synthesized furan and thiophene derivatives, along with a suitable coupling agent.
Conditions: This step often requires catalysts such as palladium or copper to facilitate the coupling reaction.
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Step 3: Sulfonation and Amination
Reagents: Methanesulfonyl chloride and an amine source.
Conditions: The reaction is usually performed under controlled temperatures to ensure the selective formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
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Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures are typically used to prevent over-oxidation.
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Reduction: The compound can be reduced to form amines or alcohols.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually carried out under anhydrous conditions to avoid hydrolysis.
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Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nitrating agents, or alkylating agents.
Conditions: Reactions are performed under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(p-tolyl)methanesulfonamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(o-tolyl)methanesulfonamide
- N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(phenyl)methanesulfonamide
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both furan and thiophene rings provides a versatile platform for chemical modifications, while the sulfonamide group enhances its potential biological activity.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-14-3-2-4-15(11-14)13-24(20,21)19-9-7-17-5-6-18(23-17)16-8-10-22-12-16/h2-6,8,10-12,19H,7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYOPMYMWJUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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